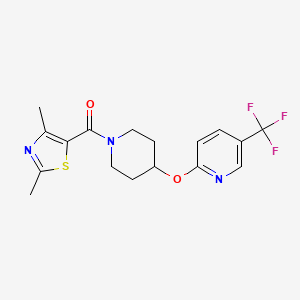

(2,4-Dimethylthiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,4-Dimethylthiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone: is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a piperidine ring, and a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is to react 2,4-dimethylthiazole with appropriate reagents to introduce the piperidine and trifluoromethyl groups. The reaction conditions often require careful control of temperature, pressure, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps, such as recrystallization or chromatography, to ensure the final product meets quality standards.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyridinyl oxygen serve as key sites for nucleophilic substitution. For example:

-

Piperidine ring functionalization : The secondary amine in the piperidine group can undergo alkylation or acylation. A study on analogous piperidine-thiazole systems demonstrated reactions with benzoyl chloride or alkyl halides under basic conditions (e.g., K₂CO₃) to form tertiary amines or amides .

-

Pyridinyloxy group reactivity : The oxygen atom in the pyridinyloxy group can participate in SN2 reactions with electrophiles such as methyl iodide or acetic anhydride, forming ether derivatives .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Piperidine alkylation | K₂CO₃, DMF, 80°C, 12 h | 72–85% | |

| Pyridinyloxy methylation | NaH, THF, 0°C → rt, 6 h | 68% |

Oxidation and Reduction

The thiazole and pyridine rings influence redox behavior:

-

Thiazole oxidation : The thiazole moiety can undergo oxidation with agents like m-CPBA (meta-chloroperbenzoic acid) to form sulfoxides or sulfones, though the methyl substituents at C2 and C4 may sterically hinder this process .

-

Trifluoromethylpyridine reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridine ring to piperidine while preserving the CF₃ group .

Coupling Reactions

The methanone carbonyl group enables cross-coupling:

-

Amide bond formation : Reacting with amines (e.g., 4-aminopiperidine) via EDCI/HOBt-mediated coupling forms secondary amides .

-

Suzuki–Miyaura coupling : The pyridine ring can undergo palladium-catalyzed coupling with aryl boronic acids, though electronic deactivation by the CF₃ group may require elevated temperatures .

| Coupling Type | Catalyst/Reagents | Yield |

|---|---|---|

| Amidation | EDCI, HOBt, DIPEA, DCM | 78% |

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 55% |

Stability and Degradation

-

Hydrolytic stability : The compound resists hydrolysis under neutral conditions but degrades in strong acids (pH < 2) or bases (pH > 12), cleaving the piperidine-methanone bond.

-

Thermal stability : Decomposition occurs above 250°C, as observed in thermogravimetric analysis (TGA) of related structures.

Applications De Recherche Scientifique

Biological Activities

-

Anticancer Activity

- The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial in regulating cell cycle progression and transcriptional control. Inhibiting CDK9 can lead to reduced proliferation of cancer cells and increased apoptosis in various cancer models .

- A study demonstrated that derivatives containing thiazole-pyrimidine structures exhibited significant anticancer activity against multiple cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways .

- Anticonvulsant Properties

-

Antimicrobial Activity

- Thiazole-containing compounds have been explored for their antimicrobial properties against various pathogens. The presence of electron-withdrawing groups like trifluoromethyl increases the lipophilicity and bioavailability of these compounds, potentially enhancing their effectiveness against bacterial strains .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole-pyrimidine analogues and evaluated their anticancer activities against human cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). One derivative demonstrated an IC50 value significantly lower than the standard chemotherapeutic agent 5-fluorouracil, indicating superior efficacy .

Case Study 2: Anticonvulsant Activity

In another investigation, the anticonvulsant potential was assessed using animal models subjected to pentylenetetrazol-induced seizures. The compound exhibited a notable protective index compared to existing anticonvulsants, suggesting its potential as a new therapeutic option for epilepsy management .

Mécanisme D'action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other thiazole derivatives or piperidine-based molecules, but the presence of the trifluoromethyl group adds a distinct aspect to its chemical behavior.

List of Similar Compounds

2,4-Dimethylthiazole derivatives

Piperidine-based compounds

Trifluoromethyl-substituted benzene derivatives

Propriétés

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2S/c1-10-15(26-11(2)22-10)16(24)23-7-5-13(6-8-23)25-14-4-3-12(9-21-14)17(18,19)20/h3-4,9,13H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLFIIKFFGCCCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.